molecular formula C11H13NO4 B2426672 2-(4-nitrophenyl)pentanoic Acid CAS No. 110728-99-9

2-(4-nitrophenyl)pentanoic Acid

Cat. No.: B2426672
CAS No.: 110728-99-9
M. Wt: 223.228
InChI Key: QURBJKKJAXCORK-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)pentanoic acid is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of a nitrophenyl group attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)pentanoic acid typically involves the nitration of phenylpentanoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration process introduces a nitro group (-NO2) to the phenyl ring, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)pentanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-nitrophenyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)pentanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a nitrophenyl group and a pentanoic acid chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(4-nitrophenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-3-10(11(13)14)8-4-6-9(7-5-8)12(15)16/h4-7,10H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURBJKKJAXCORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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